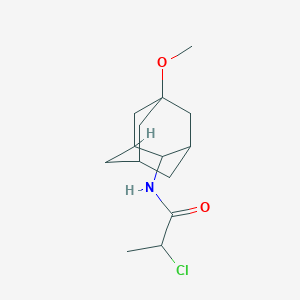![molecular formula C14H18N2O3 B2817956 1-[4-(Dimethylamino)benzyl]-5-oxoproline CAS No. 95083-47-9](/img/structure/B2817956.png)
1-[4-(Dimethylamino)benzyl]-5-oxoproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Dimethylamino)benzyl)-5-oxoproline, also known as DMBOP, is an organic compound that has been studied for its potential applications in scientific research. DMBOP is a derivative of the amino acid proline and is used as a reagent in organic synthesis. It is a colorless, crystalline solid with a molecular weight of 187.2 g/mol. DMBOP is used in various laboratory experiments for its unique properties and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Psychotropic Activity
A study by Vigorov et al. (2020) described the synthesis of 1-substituted 4-amino-5-oxoprolines, including compounds related to "1-[4-(Dimethylamino)benzyl]-5-oxoproline". These compounds showed pronounced anxiolytic and nootropic activities in animal models, suggesting potential applications in treating anxiety and enhancing cognitive functions (Vigorov et al., 2020).
Enzymatic Functions in Yeast
Kumar and Bachhawat (2010) identified a functional ATP-dependent 5-oxoprolinase in Saccharomyces cerevisiae, encoded by the OXP1/YKL215c gene. This enzyme plays a crucial role in metabolizing 5-oxoproline, demonstrating the significance of such compounds in biological systems and their potential utility in biotechnological applications (Kumar & Bachhawat, 2010).
Fluorescent Probes for Carbon Dioxide Detection
Wang et al. (2015) developed novel fluorescent probes with aggregation-enhanced emission features for the quantitative detection of low levels of carbon dioxide. These probes, based on the pyrrole core and containing tertiary amine moieties, suggest the utility of related compounds in environmental monitoring and biomedical applications (Wang et al., 2015).
Parallel Solution Phase Synthesis
Pirc et al. (2003) described the parallel solution phase synthesis of benzyl 4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates, demonstrating the versatility of related compounds in chemical synthesis and their potential applications in drug discovery and development (Pirc et al., 2003).
Propriétés
IUPAC Name |
1-[[4-(dimethylamino)phenyl]methyl]-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-15(2)11-5-3-10(4-6-11)9-16-12(14(18)19)7-8-13(16)17/h3-6,12H,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVVJCCDPKDHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2C(CCC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2817875.png)


![2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2817882.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol](/img/structure/B2817887.png)




![10-Oxa-6-azaspiro[4.6]undecan-7-one](/img/structure/B2817894.png)
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2817896.png)